Biphenyldiamine
Description
Significance within Organic and Inorganic Chemistry
Biphenyldiamine derivatives hold considerable importance in both organic and inorganic chemistry, contributing to advancements in catalysis, material science, and synthetic methodologies.
Organic Chemistry: In organic chemistry, biphenyldiamines are crucial monomers for synthesizing advanced polymeric materials. For instance, 2,2'-bis(trifluoromethyl)benzidine (B1298469), a this compound derivative, is utilized in the creation of polymers and materials with specialized properties, including high-performance polyimides known for their excellent thermal stability and mechanical strength nih.goveasychem.orgnih.gov. These polyimides find applications in areas requiring robust materials, such as aerospace and electronics nih.gov.
Historically and currently, biphenyldiamines serve as key precursors in the synthesis of various dyes, notably azo dyes and diarylide yellow pigments fishersci.ptfishersci.com. The ability of these diamines to undergo diazotization reactions makes them indispensable intermediates in the vibrant dye industry fishersci.pt. Beyond polymers and dyes, biphenyldiamines are integral to general organic synthesis, enabling the precise construction of novel functional molecules. Research in this area focuses on developing new synthetic pathways and exploring the reactivity of these compounds to create materials with tailored functions. An example of this is the laccase-catalyzed synthesis of 4,4'-Biphenyldiamine from p-chloroaniline, showcasing enzymatic approaches in organic synthesis.
Inorganic Chemistry: In inorganic chemistry, biphenyldiamines function as important ligands for the formation of transition metal complexes. Their bidentate nature, allowing them to bind to a metal center at two points, leads to stable coordination compounds with diverse properties. Nickel(II) complexes incorporating (1,1'-biphenyl)-4,4'-diamine, for example, have been extensively investigated for their potential in catalysis, particularly in organic reactions such as cross-coupling and hydrogenation. These complexes are also explored in materials science for developing new substances with intriguing optical, electrical, and magnetic characteristics. Furthermore, complexes involving 2,2'-biphenyldiamine (B72990), such as bis-cyclometalated rhodium(III) and iridium(III) complexes, have been synthesized and studied for their fundamental coordination chemistry and potential applications. The specific properties of these metal-biphenyldiamine complexes are highly dependent on the complex's geometry and the electronic configuration of the central metal ion.
Historical Context of this compound Research
The study of this compound compounds dates back decades, with early research focusing on their identification, separation, and industrial applications. Benzidine (B372746), or 4,4'-biphenyldiamine, has a notable historical presence, primarily recognized for its widespread use in the production of azo dyes fishersci.com. This application underscored its industrial significance in the early to mid-20th century.
Early analytical techniques were crucial for distinguishing between the various this compound isomers. For instance, chromatographic methods, including thin-layer chromatography (TLC) and gas chromatography, were employed in the 1970s to separate and identify aromatic amines, such as 2,4'-diphenyldiamine, from mixtures containing its isomers like 2,2'- and 2,3'-diphenyldiamines. These early studies laid the groundwork for understanding the distinct properties and behaviors of these closely related compounds.
Furthermore, historical research into this compound derivatives includes their role in fundamental physical chemistry studies. For example, early investigations into the thermopower of biphenyl-based single-molecule junctions, which are critical for understanding molecular electronics, included studies on biphenyl-diamine. The synthesis of certain this compound derivatives, such as 3,3'-dichlorobenzidine (B165656), historically involved the "benzidine rearrangement," a classic organic reaction that transforms hydrazobenzene (B1673438) derivatives into benzidine derivatives fishersci.pt. This rearrangement highlights a significant synthetic pathway that has been explored for these compounds.
Compound Names and PubChem CIDs
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H12N2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,13-14H2 |
InChI Key |
UDQLIWBWHVOIIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)N |
Origin of Product |
United States |
Advanced Synthetic Strategies for Biphenyldiamine Scaffolds and Derivatives
Reductive Methodologies for Biphenyldiamine Synthesis
Reductive processes are a cornerstone in the synthesis of biphenyldiamines, typically involving the transformation of nitro- or azo-functionalized biphenyl (B1667301) precursors into the corresponding diamines. These methods are valued for their efficiency and the accessibility of the starting materials.
Nitro Group Reduction Approaches
The reduction of dinitrobiphenyls is a widely employed and effective strategy for synthesizing biphenyldiamines. This approach benefits from well-established nitration reactions to produce the necessary precursors, followed by a reduction step that can be accomplished through various reagents and catalytic systems.
A common method is catalytic hydrogenation , where hydrogen gas (H₂) is used in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). This technique is known for its clean conversion and high yields, typically performed under mild pressure and temperature. x-mol.com Another prevalent approach is chemical reduction , which utilizes reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acidic media. sci-hub.secore.ac.uk For instance, the synthesis of 2,2'-bis(trifluoromethyl)-4,4'-diamino-1,1'-biphenyl is achieved by refluxing the corresponding dinitro compound with stannous chloride dihydrate and concentrated hydrochloric acid in ethanol. sci-hub.se
Hydrazine monohydrate (N₂H₄·H₂O) in the presence of a Pd/C catalyst also serves as an effective reducing system, particularly for achieving clean reductions without the formation of partially reduced by-products. x-mol.com This method is often carried out under reflux conditions in a solvent like ethanol. x-mol.com More recent advancements have introduced metal-free reduction methods, such as the use of HSiCl₃ with a tertiary amine or tetrahydroxydiboron (B82485) in water, which offer mild reaction conditions and high functional group tolerance. researchgate.net
The choice of reducing agent and conditions can be tailored to the specific substrate. For example, dinitroarenes can be selectively reduced to nitroanilines, demonstrating the chemoselectivity of certain methods. researchgate.net
| Reduction Method | Key Reagents/Conditions | Advantages | Notable Applications |
| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction | General synthesis of various biphenyldiamines. |
| Chemical Reduction (SnCl₂) | SnCl₂, HCl | Well-established, effective | Synthesis of 2,2'-bis(trifluoromethyl)-4,4'-diamino-1,1'-biphenyl. sci-hub.se |
| Hydrazine Reduction | N₂H₄·H₂O, Pd/C, ethanol | Clean reduction, high purity | Synthesis of various biphenyl diamines without partial reduction by-products. x-mol.com |
| Metal-Free Reduction | HSiCl₃/tertiary amine; B₂(OH)₄/H₂O | Mild conditions, functional group tolerance | Reduction of a broad range of nitroarenes. researchgate.net |
Reductive Coupling Processes
Reductive coupling offers an alternative pathway to biphenyldiamines, often starting from compounds like azonaphthalenes or other precursors that can form the biphenyl linkage during the reduction process. These methods can be highly efficient, creating the C-C bond and reducing the functional groups in a single conceptual step.
One notable example is the diboron-enabled reductive coupling of azonaphthalenes, which proceeds via a rea.rurea.ru-sigmatropic rearrangement. google.com This reaction concertedly activates two azonaphthalene molecules to form the crucial axial bond of the resulting BINAM (1,1'-Binaphthyl-2,2'-diamine) derivatives. google.com While this specific example leads to binaphthyl diamines, the principles of reductive coupling are applicable to the synthesis of biphenyl systems. However, the direct reductive coupling of azobenzene (B91143) to form this compound was reported to be unsuccessful under similar conditions, yielding phenylhydrazine (B124118) as the dominant product instead. google.com
Historically, the reduction of azobenzene with tin and hydrochloric acid has been cited as a method of manufacturing for 2,4'-biphenyldiamine. researchgate.net This suggests that under specific conditions, the reductive coupling of azo compounds can indeed lead to this compound structures.
Amination and Halogenation Routes
Modern cross-coupling reactions provide powerful tools for the synthesis of biphenyldiamines through the formation of carbon-nitrogen bonds. These routes typically involve the reaction of a halogenated biphenyl with an amine source or the coupling of two different aryl fragments.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple for the synthesis of aryl amines. wikipedia.orgwuxiapptec.com This reaction can be used to couple amines with aryl halides to form C-N bonds. For the synthesis of biphenyldiamines, this could involve the double amination of a dihalogenated biphenyl or the coupling of a halo-aminobiphenyl with an amine. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.orgwuxiapptec.com For example, a clean synthesis of N,N,N',N'-tetraaryl-1,1'-biphenyl-4,4'-diamines has been achieved using a Buchwald-Hartwig reaction in water with an amphiphilic resin-supported palladium catalyst. rsc.org
The Ullmann condensation or coupling is another important method, traditionally involving a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. byjus.comorganic-chemistry.orgwikipedia.org While classic Ullmann reactions often require harsh conditions (high temperatures), modern variations with specialized ligands have made the process more versatile and applicable under milder conditions. organic-chemistry.orgresearchgate.net This reaction can be employed for the synthesis of this compound derivatives by coupling a halogenated biphenyl with an amine source. For instance, the synthesis of N,N′-diphenyl-4,4′-biphenyldiamine was achieved through the condensation of N,N′-diphenyl-4,4′-biphenyldiamine with 4-fluoronitrobenzene, followed by reduction. byjus.com
| Coupling Reaction | Catalyst System | Key Features | Example Application |
| Buchwald-Hartwig Amination | Palladium, Phosphine Ligands | High functional group tolerance, mild conditions. wikipedia.orgwuxiapptec.com | Synthesis of N,N,N',N'-tetraaryl-1,1'-biphenyl-4,4'-diamines. rsc.org |
| Ullmann Condensation | Copper | Classic method for C-N bond formation, modern variants have milder conditions. organic-chemistry.orgwikipedia.org | Synthesis of N,N′-diphenyl-4,4′-biphenyldiamine derivatives. byjus.com |
Enzyme-Catalyzed Synthetic Pathways
The use of enzymes in organic synthesis is a growing field, offering high selectivity and environmentally benign reaction conditions. While specific enzyme-catalyzed routes directly targeting this compound are not extensively documented in the provided results, the principles of biocatalysis are applicable. Enzymes, such as lipases and proteases, are known to catalyze the formation of amide bonds. nih.gov For example, Candida antarctica Lipase B (CALB) has been used for the polycondensation of diamines and diesters to form oligoamides. nih.gov
The application of machine learning and reactivity descriptors is being explored to accelerate the optimization of enzyme-catalyzed synthesis conditions. rsc.org This approach could potentially be applied to develop novel biocatalytic routes to biphenyldiamines by predicting optimal enzymes, substrates, and reaction conditions. rsc.org The development of such pathways would represent a significant advancement in the green synthesis of these important compounds.
Cyclocondensation and Heterocycle Formation via Biphenyldiamines
Biphenyldiamines, particularly 2,2'-isomers, are valuable precursors for the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions involve the formation of a new ring system by reacting the two amino groups of the this compound with a suitable bifunctional reagent.
A notable example is the synthesis of dibenzo[d,f] x-mol.comdiazepines. This can be achieved through a three-component reaction of 2,2'-biphenyldiamines with 2-chloroacetic acid derivatives and elemental sulfur. acs.org This method is efficient and demonstrates good functional group tolerance. acs.org The resulting diazepine (B8756704) structure incorporates the biphenyl backbone into a seven-membered heterocyclic ring. Other studies have explored the cyclocondensation of 2,2'-biphenyldiamines with various reagents to form a range of condensed N-heterocyclic structures. sci-hub.serea.ru These reactions highlight the utility of biphenyldiamines as building blocks for creating complex, polycyclic aromatic systems with potential applications in materials science and pharmaceuticals.
Interfacial Polymerization Techniques
Interfacial polymerization is a powerful technique for creating ultra-thin polymer films and membranes. In this process, polymerization occurs at the interface of two immiscible liquids, each containing one of the reactive monomers. This compound and its derivatives are excellent monomers for this technique, particularly in the synthesis of high-performance polyamide and other polymer nanofilms.
For example, 6,6'-dihydroxy-2,2'-biphenyldiamine (DHBIPDA) has been used as a monomer to generate cross-linked, ultra-thin microporous nanofilms (less than 10 nm thick) via interfacial polymerization with acyl chlorides. x-mol.com These membranes exhibit rapid and precise molecular nanofiltration capabilities. x-mol.com The choice of the cross-linker, such as diacyl chloride (TPC) or trimesoyl chloride (TMC), can significantly influence the pore size and distribution within the resulting membrane. x-mol.com
In another application, 4,4'-biphenyldiamine (BD) has been used as the amine monomer in the fabrication of covalent organic framework (COF) membranes at an ionic liquid-water interface. iacademic.info The diffusion rates of the monomers are carefully controlled to facilitate the growth of a highly crystalline COF membrane with uniform pore size, demonstrating excellent solvent permeability and selective dye rejection. iacademic.info These examples underscore the importance of biphenyldiamines in the advanced manufacturing of functional materials through interfacial polymerization.
Ring-Opening Polymerization Strategies
The synthesis of high-performance polymers, such as polyimides, from this compound and its derivatives often employs a ring-opening polymerization mechanism. This process is distinct from the ring-opening polymerization (ROP) of cyclic monomers like lactams or lactones, but it is fundamentally driven by the opening of a cyclic anhydride (B1165640) monomer upon reaction with the diamine. rsc.orglibretexts.orgmdpi.com The most prevalent method is a two-step polycondensation that begins with a ring-opening polyaddition to form a soluble precursor, followed by cyclization. researchgate.net
The general procedure involves two key stages:
Ring-Opening Polyaddition: Aromatic this compound derivatives react with aromatic tetracarboxylic dianhydrides in a polar aprotic solvent at room temperature. The nucleophilic attack of the diamine's amino group on the carbonyl carbon of the anhydride ring leads to the opening of the ring. This step forms a high-molecular-weight poly(amic acid) (PAA), which remains soluble in the reaction medium. researchgate.netgoogle.com The stability and molecular weight of the PAA are crucial as they directly influence the properties of the final polyimide. researchgate.net
Imidization (Cyclodehydration): The precursor poly(amic acid) is then converted into the final polyimide through thermal or chemical cyclodehydration. researchgate.netresearchgate.net Thermal imidization involves heating the PAA film or powder at high temperatures, typically up to 300°C, to eliminate water and form the stable imide ring. researchgate.net Chemical imidization can be performed at lower temperatures using dehydrating agents like acetic anhydride in the presence of a tertiary amine catalyst. researchgate.net
This two-step process is highly versatile, allowing for the synthesis of a wide array of polyimides with tailored properties by selecting different this compound and dianhydride monomers. acs.org For instance, polyimides derived from 2,2',6,6'-biphenyltetracarboxylic dianhydride (2,2',6,6'-BPDA) and various aromatic diamines have been developed for applications requiring high thermal stability and specific optical properties. researchgate.net
The table below summarizes the synthesis of various polyimides using this compound derivatives, highlighting the monomers used and the properties of the resulting polymers.
Table 1: Synthesis of Polyimides via Ring-Opening Polyaddition of this compound Derivatives
| Diamine Monomer | Dianhydride Monomer | Polymerization Conditions | Resulting Polymer Properties |
|---|---|---|---|
| N,N′-bis(4-aminophenyl)-N,N′-diphenyl-4,4′-biphenyldiamine | Various aromatic dianhydrides | Two-step polyaddition and thermal cyclodehydration | Inherent viscosities: 0.67-0.91 dL/g; Good solubility in m-cresol, pyridine; Tg: 293-361°C; 10% weight loss temp: 565-595°C. researchgate.net |
| 2,2'-bis{4-[3,4,5-tris(n-alkan-1-yloxy)benzoate]}-4,4'-biphenyldiamines (alkyl chains C5-C18) | Pyromellitic dianhydride (PMDA), 3,3'4,4'-biphenyltetracarboxylic dianhydride (BPDA), etc. | One-step method in 1,2-dichlorobenzene (B45396) or 1-chloronaphthalene | Soluble in chlorinated solvents; forms flexible, tough films; side chains with >10 carbons crystallize. acs.org |
| Bis(N-4-amine-phenyl)-3,3'-bicarbazole | Various aromatic dianhydrides | One-pot solution polymerization in sulfolane (B150427) at 210°C | Excellent thermal stability (5% weight loss >505°C); soluble in NMP, DMAc; Tg: 295-304°C. titech.ac.jp |
Advanced Synthetic Strategies for Complex this compound Derivatives
The functionalization of the this compound scaffold is critical for developing materials with advanced properties, such as enhanced solubility, specific electronic characteristics, or catalytic activity. Modern organic synthesis provides powerful tools for creating complex this compound derivatives that are otherwise inaccessible.
Key strategies include:
Multi-step Condensation and Reduction: Complex diamines can be built step-by-step. For example, N,N′-bis(4-aminophenyl)-N,N′-diphenyl-4,4′-biphenyldiamine was synthesized through a two-step process involving the condensation of N,N′-diphenyl-4,4′-biphenyldiamine with 4-fluoronitrobenzene, followed by the chemical reduction of the resulting dinitro compound to the target diamine. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions:
Buchwald-Hartwig Amination: This reaction is instrumental in forming C-N bonds. It has been used to synthesize axially chiral this compound derivatives by monoarylation of a diamine like (S)-BINAM, which is a key step in creating precursors for N-heterocyclic carbene (NHC) ligands. mdpi.com
Suzuki Coupling: This reaction forms C-C bonds and is used to construct the biphenyl backbone itself or to add aryl substituents. For instance, a key racemic biphenyl derivative was made accessible via Suzuki coupling, forming the foundation for more complex, sterically demanding chiral ligands. mdpi.com
Introduction of Functional Side Groups: The properties of this compound-based polymers can be finely tuned by introducing specific side groups onto the diamine monomer before polymerization.
Long-Chain Alkyl Groups: Attaching long alkyl side chains (from 5 to 18 carbon atoms) to the this compound core enhances the solubility of the resulting polyimides in common organic solvents and influences their morphology, leading to the formation of nanoscale structures through main-chain stacking. acs.org
Fluorinated Groups: Incorporating fluorine-containing moieties, such as trifluoromethylphenyl groups, into the this compound structure leads to polyimides with lower dielectric constants, improved solubility, and high thermal stability. doi.org
Bulky and Noncoplanar Groups: The introduction of bulky substituents or creating a noncoplanar structure in the diamine monomer disrupts polymer chain packing, which significantly improves the solubility of otherwise intractable aromatic polyimides. doi.org
The table below provides examples of advanced synthetic strategies used to produce complex this compound derivatives.
Table 2: Examples of Advanced Synthesis of Complex this compound Derivatives
| Target Derivative Type | Key Synthetic Steps | Starting Materials | Purpose/Application |
|---|---|---|---|
| Triphenylamine-Containing Diamine | Condensation with 4-fluoronitrobenzene, followed by reduction. researchgate.net | N,N′-diphenyl-4,4′-biphenyldiamine | Precursor for polyimides with enhanced thermal stability and hole-transporting properties. researchgate.net |
| Axially Chiral Diamine | Monoacetylation and Buchwald-Hartwig amination, followed by reduction and cyclization. mdpi.com | (S)-6,6-dimethoxy-2,2'-biphenyl diamine | Synthesis of chiral N-heterocyclic carbene (NHC) gold complexes for asymmetric catalysis. mdpi.com |
| Biphenylene (B1199973) | Oxidation of this compound with potassium iodide and nitrous acid, followed by reduction. d-nb.info | This compound | Synthesis of biphenylene, a structure containing an antiaromatic cyclobutadiene (B73232) ring. d-nb.info |
Biphenyldiamine in Polymer Science and Materials Development
Biphenyldiamine as Monomers for High-Performance Polymers
This compound and its derivatives are crucial monomers in the synthesis of high-performance polymers. Their rigid, aromatic structure imparts excellent thermal stability and mechanical strength to the resulting polymers, making them suitable for demanding applications in electronics, aerospace, and membrane separations.
Polyimide Synthesis from this compound Derivatives
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of this compound derivatives into the polyimide backbone can further enhance these characteristics.
The synthesis of polyimides from this compound derivatives typically follows a two-step process. The first step involves the polycondensation reaction between a diamine monomer, such as a this compound derivative, and a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization. kpi.uamdpi.com
A variety of this compound derivatives have been utilized in polyimide synthesis. For instance, N,N′-bis(4-aminophenyl)-N,N′-diphenyl-4,4′-biphenyldiamine has been synthesized and reacted with different aromatic tetracarboxylic dianhydrides. researchgate.net The resulting polyimides exhibited high glass transition temperatures (Tg) ranging from 293-361°C and 10% weight loss temperatures between 565-595°C in a nitrogen atmosphere. researchgate.net Many of these polyimides were soluble in organic solvents and could be cast into flexible, tough films with good tensile properties. researchgate.net
Another example involves the use of 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD), a diamine containing a bulky cyclododecylidene group. kpi.ua Polyimides synthesized from BAPCD and various aromatic dianhydrides were largely amorphous and exhibited excellent solubility in polar solvents, with glass transition temperatures between 259°C and 276°C. kpi.ua These polyimide films demonstrated tensile strengths in the range of 76–112 MPa and tensile moduli of 2.1–3.5 GPa. kpi.ua
The table below summarizes the properties of some polyimides derived from different this compound derivatives.
| This compound Derivative | Dianhydride | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Glass Transition Temperature (°C) |
| N,N′-bis(4-aminophenyl)-N,N′-diphenyl-4,4′-biphenyldiamine | Pyromellitic dianhydride | 0.85 | 118 | 10 | 2.5 | 361 |
| N,N′-bis(4-aminophenyl)-N,N′-diphenyl-4,4′-biphenyldiamine | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | 0.91 | 115 | 21 | 2.4 | 315 |
| 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane | 4,4′-Oxydiphthalic anhydride (B1165640) | 1.42 | 112 | 10 | 3.5 | 262 |
| 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride | 1.35 | 95 | 8 | 2.8 | 259 |
Polyamide Synthesis from this compound Derivatives
Polyamides, another important class of high-performance polymers, can also be synthesized using this compound derivatives to achieve enhanced thermal stability and solubility. The direct polycondensation of diamines with dicarboxylic acids is a common method for preparing these materials. researchgate.net
For example, a naphthalene-substituted this compound, 2,2′-dinaphthylbiphenyl-4,4′-diamine, has been reacted with various commercial dicarboxylic acids to produce soluble polyamides. researchgate.net These polyamides exhibited inherent viscosities ranging from 0.72 to 0.86 dL/g in N,N-dimethylacetamide (DMAc). researchgate.net The introduction of bulky, non-coplanar naphthalene (B1677914) units helps to improve the solubility of the resulting polyamides. researchgate.net
In another study, new aromatic polyamides containing triphenylamine (B166846) units were synthesized from N,N′-bis(4-aminophenyl)-N,N′-di(4-methoxyphenyl)-4,4′-biphenyldiamine and various dicarboxylic acids. researchgate.net These polymers were highly soluble in many organic solvents and demonstrated good thermal stability with high glass-transition temperatures. researchgate.net
The properties of some representative polyamides derived from this compound are presented in the table below.
| This compound Derivative | Dicarboxylic Acid | Inherent Viscosity (dL/g) |
| 2,2′-dinaphthylbiphenyl-4,4′-diamine | Terephthalic acid | 0.86 |
| 2,2′-dinaphthylbiphenyl-4,4′-diamine | Isophthalic acid | 0.78 |
| N,N′-bis(4-aminophenyl)-N,N′-di(4-methoxyphenyl)-4,4′-biphenyldiamine | Terephthalic acid | Not specified |
| N,N′-bis(4-aminophenyl)-N,N′-di(4-methoxyphenyl)-4,4′-biphenyldiamine | Isophthalic acid | Not specified |
Polyester (B1180765) Synthesis from this compound Derivatives
This compound derivatives can also serve as monomers for the synthesis of polyesters, contributing to their thermal stability. researchgate.net A series of monomers derived from 4,4'-biphenyldiamine have been synthesized and subsequently polymerized. researchgate.netcabidigitallibrary.org The thermal stability of the resulting polyesters was evaluated, and it was found that derivatives containing diacid chlorides exhibited higher thermal stability. researchgate.net These polyesters with aromatic rings in their structure showed high glass transition temperatures, which is indicative of increased cross-linking within the polymer chains and enhanced thermal stability. researchgate.net
Design and Fabrication of this compound-Derived Polymer Networks
The unique structural features of this compound derivatives make them excellent building blocks for the creation of sophisticated polymer networks with tailored properties for specific applications.
Microporous Nanofilms and Membrane Structures
This compound-based monomers are instrumental in the fabrication of microporous nanofilms and membranes for molecular separation. A notable example is the use of 6,6′-dihydroxy-2,2′-biphenyldiamine (DHBIPDA), a contorted monomer, to create ultra-thin, cross-linked microporous nanofilms (less than 10 nm thick) through interfacial polymerization. x-mol.com
These nanofilms have demonstrated rapid and precise molecular nanofiltration capabilities. x-mol.com When diacyl chloride was used as a cross-linker instead of trimesoyl chloride, the resulting membranes exhibited smaller and more narrowly distributed pore sizes due to a semi-crystalline structure. x-mol.com The DHBIPDA-based membranes achieved high methanol (B129727) permeance and low molecular weight cutoffs (MWCOs), making them effective for separating dye mixtures and recycling organometallic catalysts. x-mol.com The microporous structure of these nanofilms has been confirmed through various characterization techniques, including wide-angle X-ray scattering (WAXS), X-ray diffraction (XRD), and CO2 adsorption analysis. researchgate.net
Another study utilized 2,2'-biphenol (B158249) (BIPOL) derivatives to fabricate hyper-crosslinked, microporous polyesteramide and polyester nanofilms of approximately 5 nm thickness. nih.gov The amino-BIPOL based membrane showed exceptional permselectivity with a molecular weight cut-off as low as 233 Da and a methanol permeance of about 13 LMH/bar, enabling the precise separation of small dye molecules. nih.gov
The table below highlights the performance of some this compound-derived nanofiltration membranes.
| This compound Monomer | Cross-linker | Membrane Thickness (nm) | Methanol Permeance (LMH bar⁻¹) | Molecular Weight Cutoff (Da) |
| 6,6′-dihydroxy-2,2′-biphenyldiamine (DHBIPDA) | Diacyl chloride (TPC) | <10 | 16.4 | 283 |
| 6,6′-dihydroxy-2,2′-biphenyldiamine (DHBIPDA) | Trimesoyl chloride (TMC) | <10 | 15.1 | 306 |
| Amino-2,2'-biphenol (amino-BIPOL) | Not specified | ≈5 | ≈13 | 233 |
Cross-Linked Polymer Architectures
The formation of cross-linked polymer architectures is a key strategy for enhancing the mechanical and thermal properties of polymers. chempoint.com this compound derivatives can be incorporated into these networks to introduce rigidity and thermal stability. researchgate.net For instance, the increased glass transition temperatures observed in polyesters derived from this compound suggest a higher degree of cross-linking in the polymer chains. researchgate.net The process of cross-linking involves the formation of covalent or ionic bonds between polymer chains, resulting in a more rigid and resistant network structure. chempoint.com This is often achieved by using a cross-linker molecule that reacts with functional groups on the polymer chains. chempoint.com While specific examples detailing the synthesis of cross-linked architectures solely from this compound without other co-monomers are not extensively described in the provided context, the principles of cross-linking suggest that the diamine functionality of this compound makes it a suitable candidate for reacting with various cross-linking agents to form robust polymer networks. chempoint.comrsc.org
Structure-Property Relationships in this compound-Based Polymers
The properties of polymers derived from this compound are profoundly influenced by the monomer's chemical structure. Subtle variations in the this compound unit, such as the position of the amine groups (isomeric effects) and the nature of substituents on the biphenyl (B1667301) rings, allow for the precise tuning of the final polymer's characteristics. These relationships are crucial for designing advanced materials for specific applications.
Influence of Isomeric Structure
The geometric arrangement of amine groups on the biphenyl backbone has a significant impact on polymer chain linearity, packing efficiency, and rotational energy barriers. This, in turn, dictates macroscopic properties like thermal stability, solubility, and mechanical strength.
For instance, studies comparing polyimides synthesized from different biphenyltetracarboxylic dianhydride (BPDA) isomers with various diamines reveal clear structure-property correlations. Polyimides based on the more linear symmetric BPDA (s-BPDA) tend to have lower glass transition temperatures (Tg) compared to those made from asymmetric (a-BPDA) or non-linear (i-BPDA) isomers. researchgate.net The bent and distorted nature of the a-BPDA and i-BPDA monomers enhances the Tg by restricting internal rotation around the biphenyl linkages. researchgate.net
Similarly, the position of amino groups on the diamine component is critical. Polyimides prepared with diamines having meta-linkages generally exhibit lower glass transition temperatures than those with para-linkages. vt.edu This is because meta-substitution disrupts the linearity of the polymer chain, hindering efficient packing and lowering the energy required for segmental motion. vt.edu A comparison of polyimides derived from two isomeric bis-benzimidazole diamines, 3-AB and 4-AB, showed that the more linear 4-AB resulted in polymers with superior mechanical performance and a lower coefficient of thermal expansion (CTE). mdpi.com Conversely, the distorted conformation of the 3-AB based polyimides led to lighter-colored films and higher glass transition temperatures due to increased rotational energy barriers. mdpi.com
The solubility of these polymers is also heavily dependent on isomerism. Non-linear or kinked structures, introduced by meta- or ortho-linkages, disrupt the regular packing of polymer chains, which can improve solubility in organic solvents. researchgate.netacs.org For example, the solubility of isomeric BPDA-based polyimides in N-methyl-2-pyrrolidone (NMP) increases in the order: s-BPDA-PI < a-BPDA-PI < i-BPDA-PI, a trend attributed to the shift from semi-crystalline to fully amorphous morphologies. researchgate.net
Table 1: Effect of Isomeric Structure on Polyimide Properties Data compiled from various research findings.
| Monomer Structure | Key Structural Feature | Effect on Glass Transition Temp. (Tg) | Effect on Mechanical Properties | Effect on Solubility | Reference |
|---|---|---|---|---|---|
| para-Substituted Diamines | Linear, rigid chain | Higher Tg | Higher modulus, higher strength | Lower | vt.edumdpi.com |
| meta-Substituted Diamines | Kinked, less linear chain | Lower Tg | Lower modulus | Higher | researchgate.netvt.edu |
| Symmetric Dianhydrides (s-BPDA) | Linear, allows for close packing | Lower Tg (compared to a-, i-BPDA) | Can form semi-crystalline domains | Lower | researchgate.net |
| Asymmetric/Bent Dianhydrides (a-/i-BPDA) | Non-linear, hinders packing | Higher Tg (i-BPDA > a-BPDA > s-BPDA) | Forms amorphous structures | Higher | researchgate.net |
Influence of Substituents on the Biphenyl Ring
Attaching substituent groups to the biphenyl core of the diamine monomer is a powerful strategy for modifying polymer properties. These groups can exert both steric and electronic effects.
Steric Effects: Bulky substituents placed at the 2,2'-positions of the this compound force the two phenyl rings to adopt a non-coplanar conformation. acs.org This increased torsional angle disrupts interchain packing and reduces charge-transfer complex formation, leading to several beneficial changes:
Improved Solubility: The disruption of chain packing significantly enhances the solubility of otherwise intractable rigid-rod polymers in common organic solvents. acs.orgresearchgate.net
Enhanced Optical Transparency: Reduced interchain interactions and charge-transfer complex formation lead to polyimide films that are less colored and more transparent. ossila.comchemicalbook.com
Modified Thermal Properties: The introduction of bulky groups can decrease the glass transition temperature (Tg) by creating more free volume and facilitating segmental motion. researchgate.net However, the rigidity of the substituent itself can sometimes counteract this effect.
A study on polyimides from substituted 4,4'-biphenyldiamines investigated the effect of different substituents at the 2,2'-positions. acs.org The torsional angles between the phenyl rings were found to be 83° for 2,2',6,6'-tetramethylbenzidine (TMBZ), 75° for 2,2'-dimethylbenzidine (B1662071) (DMBZ), and 59° for 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB). acs.orgfigshare.com This non-coplanarity is directly linked to the improved processability of the resulting polymers.
Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) also plays a critical role. Fluorine-containing groups, such as trifluoromethyl (–CF3), are particularly noteworthy.
Thermal and Chemical Stability: The high electronegativity of fluorine imparts excellent thermal stability and chemical inertness to the polymer.
Optical Properties: The strong electron-withdrawing effect of –CF3 groups reduces the electron delocalization along the polymer backbone. ossila.com This results in significantly more transparent and colorless polyimide films compared to those with non-fluorinated or methyl substituents. ossila.com
Dielectric Properties: The incorporation of fluorine tends to lower the dielectric constant of the polymer, making these materials suitable for applications in high-frequency electronics. chemicalbook.com
Mechanical Properties: Polyimides containing 2,2'-bis(trifluoromethyl)benzidine (TFMB) are known for their high thermal resistance, mechanical robustness, and low coefficient of thermal expansion. ossila.comchemicalbook.com Flexible solar cells built on these polyimide substrates have been shown to maintain 97% of their initial efficiency after 5000 bending cycles. ossila.com
Table 2: Research Findings on Substituted this compound-Based Polymers
| Substituent Group | Position | Polymer Type | Observed Property Changes | Reference |
|---|---|---|---|---|
| -CF3 (Trifluoromethyl) | 2,2'- | Polyimide | High thermal resistance, low CTE, high optical transparency, improved solubility, excellent dielectric properties. ossila.comchemicalbook.com | ossila.comchemicalbook.com |
| -CH3 (Methyl) | 2,2'- | Polyamide-imide | Amorphous structure, good solubility in various solvents, high Tg (224–302 °C), high tensile strength (93–115 MPa). researchgate.net | researchgate.net |
| Naphthyl | 2,2'- | Polyimide/Polyamide | Improved solubility, high thermal stability (10% weight loss at 533-583°C for PIs), high tensile strength (84-128 MPa). researchgate.netacs.org | researchgate.netacs.org |
Coordination Chemistry of Biphenyldiamine Ligands
Complexation with Transition Metals
The coordination of biphenyldiamine-based ligands with transition metals has been extensively studied, leading to the development of complexes with diverse geometries and applications, particularly in catalysis. ontosight.ai The nature of the metal-ligand interaction is a key determinant of the properties of these coordination compounds. libretexts.org
Palladium complexes incorporating this compound scaffolds have shown significant utility, especially in the field of catalysis. Axially chiral N-heterocyclic carbene (NHC)-palladium(II) complexes have been synthesized using 6,6'-dimethoxybiphenyl-2,2'-diamine as a chiral backbone. researchgate.net These complexes, characterized by methods including X-ray crystal structure diffraction, have demonstrated good catalytic activities in Suzuki-Miyaura and Heck-Mizoroki coupling reactions. researchgate.net Another class of palladium complexes involves those with 1,3-dibenzylbenzimidazolium ligands, which have been synthesized and characterized using spectroscopic techniques. nih.gov
Table 1: Examples of Palladium-Biphenyldiamine Complexes
| Complex Type | This compound Derivative | Ancillary Ligands | Key Findings | Reference |
|---|---|---|---|---|
| (NHC)Pd(II) | (S)-6,6'-dimethoxy-2,2'-biphenyl diamine | N-Heterocyclic Carbene (NHC) | Active catalyst for Suzuki-Miyaura and Heck-Mizoroki reactions. | researchgate.net |
| PEPPSI Type (NHC)Pd(II) | 1,3-dibenzylbenzimidazolium chloride | Pyridine, 3-chloropyridine | Synthesized in good yields (68-76%) and characterized spectroscopically. | nih.gov |
New bis-cyclometalated rhodium(III) and iridium(III) complexes have been synthesized using 2,2'-biphenyldiamine (B72990) (bpda) as a chelating ancillary ligand. uni-regensburg.deresearchgate.net The synthesis involves bridge-splitting reactions of the corresponding chloride-bridged dimers [{M(μ-Cl)(ptpy)₂}₂] (where M is Rh or Ir and ptpy is 2-(p-tolyl)pyridinato) with 2,2'-biphenyldiamine. uni-regensburg.deresearchgate.net The molecular structure of the iridium complex, confirmed by single-crystal X-ray diffraction, reveals that the 2,2'-biphenyldiamine ligand acts as a chelating N,N-donor. uni-regensburg.de This coordination results in a puckered seven-membered ring with a bite angle of approximately 88°. uni-regensburg.de A significant structural feature is the twist between the phenyl rings of the this compound ligand, measured at 66.33(14)°. uni-regensburg.de The iridium complex exhibits luminescence at room temperature, a property associated with the triplet state of mixed ligand-centered and metal-to-ligand charge transfer (MLCT) character. uni-regensburg.de
Table 2: Research Findings on Rhodium and Iridium this compound Complexes
| Complex | Metal Ion | Ligands | Structural Feature (for Ir) | Property | Reference |
|---|---|---|---|---|---|
| [Rh(ptpy)₂(bpda)]PF₆ | Rhodium(III) | 2-(p-tolyl)pyridinato, 2,2'-biphenyldiamine | - | Exhibits MLCT absorption bands. | uni-regensburg.de |
| [Ir(ptpy)₂(bpda)]PF₆ | Iridium(III) | 2-(p-tolyl)pyridinato, 2,2'-biphenyldiamine | Chelating N,N-donor, 7-membered ring, bite angle ~88°, phenyl ring twist 66.33°. | Luminescent at ambient temperature. | uni-regensburg.de |
Chromium(III) and iron(II) complexes have been prepared using Schiff base ligands derived from this compound. scirp.org Specifically, a Schiff base synthesized from the condensation of benzidine (B372746) (4,4'-biphenyldiamine) and 2-methoxybenzaldehyde (B41997) was used to form complexes with Cr(III) and Fe(II) ions. scirp.org These complexes were characterized by elemental analysis, molar conductance, IR and electronic spectroscopy. scirp.org The greenish-grey chromium complex was found to have a magnetic moment of 4.40 B.M., corresponding to three unpaired electrons, while the light brown iron complex had a magnetic moment of 5.08 B.M., indicating four unpaired electrons. scirp.org Spectroscopic data confirmed that the azomethine nitrogen of the Schiff base coordinates to the metal ion. scirp.org Studies of other Schiff base complexes have proposed tetrahedral geometries for similar Cr(III) and Fe(II) compounds. iscientific.org
Table 3: Characteristics of Chromium and Iron this compound Schiff Base Complexes
| Complex | Metal Ion | Ligand | Magnetic Moment (B.M.) | Coordination Evidence (IR) | Reference |
|---|---|---|---|---|---|
| Cr(III) Complex | Cr(III) | Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine | 4.40 | Shift of C=N stretch from 1620 cm⁻¹ to 1616 cm⁻¹. | scirp.org |
| Fe(II) Complex | Fe(II) | Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine | 5.08 | Shift of C=N stretch from 1620 cm⁻¹ to 1612 cm⁻¹. | scirp.org |
Rhodium and Iridium Complexes
Coordination with Lanthanide Ions
The coordination chemistry of this compound-based ligands with lanthanide ions presents unique characteristics due to the properties of these f-block elements, such as their large ionic radii and preference for hard donor atoms. nih.govacademie-sciences.fr A monoanionic phosphoramide (B1221513) ligand incorporating a this compound framework has been shown to form a series of complexes with lanthanum (La³⁺). nih.govacs.org Stoichiometric control allows for the isolation of monometallic lanthanum complexes with either two or three of these phosphoramide ligands. nih.gov These studies reveal that the anionic form of the ligand can bind to the lanthanum center in either a bidentate or monodentate fashion, depending on the steric demand at the metal. nih.govacs.org In contrast, the protonated, neutral form of the ligand binds exclusively through the phosphoramide oxygen donor. nih.govacs.org Research using spectroscopic techniques has shown that coordination to trivalent lanthanide ions can significantly alter the conformation and dynamics of a ligand's binding sites compared to coordination with divalent ions like Ca²⁺. nih.gov
Schiff Base Derivatives as Ligands
Schiff bases derived from this compound are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. scirp.orgnih.govmedcraveonline.com These ligands are typically synthesized through the condensation reaction of a primary diamine, such as 2,2'-biphenyldiamine or 4,4'-biphenyldiamine (benzidine), with an aldehyde or ketone. scirp.orgresearchgate.net The resulting Schiff base contains an imine (-C=N-) group, which is crucial for coordination. scirp.orgmedcraveonline.com
The formation of metal complexes with these ligands is often confirmed through infrared (IR) spectroscopy. A key indicator of coordination is the shift in the stretching frequency of the azomethine (C=N) bond. For instance, in the free Schiff base ligand bis(2-methoxybenzylidene)biphenyl-4,4'-diamine, the C=N bond has a stretching frequency of 1620 cm⁻¹. scirp.org Upon complexation with Fe(II) and Cr(III), this frequency shifts to 1612 cm⁻¹ and 1616 cm⁻¹, respectively, indicating that the nitrogen atom of the azomethine group is coordinated to the metal ion. scirp.org The appearance of new low-frequency bands, such as those at 524 cm⁻¹ for Fe-N and 516 cm⁻¹ for Cr-N, further confirms the formation of metal-nitrogen bonds. scirp.org
Ligand Design and Coordination Modes in this compound Complexes
The design of ligands is a central aspect of coordination chemistry, and this compound provides a versatile and adaptable scaffold. researchgate.netbham.ac.uk The specific isomer of this compound used and any substitutions on its rings significantly influence the coordination modes and the structure of the resulting metal complexes. researchgate.net
2,2'-Biphenyldiamine typically acts as a chelating N,N-donor ligand, forming a seven-membered ring with the metal center. uni-regensburg.de This ring is generally puckered, and the two phenyl rings of the ligand are twisted relative to each other, as seen in an iridium(III) complex where the twist angle is over 66°. uni-regensburg.de
The coordination mode can also be highly variable and sensitive to the environment. In lanthanum complexes with a phosphoramide ligand based on a this compound framework, the deprotonated ligand can adopt either a monodentate (κ¹) or a bidentate (κ²) coordination mode. acs.org While the chelating κ² mode is generally preferred, the κ¹ mode can be observed when steric or electronic factors favor it. acs.org Furthermore, substitutions on the biphenyl (B1667301) backbone, such as at the 3,3'-positions, have been shown to significantly impact the binding modes and, consequently, the properties and reactivity of the final complexes. researchgate.net
Stereochemical Control within this compound Coordination Compounds
The stereochemical landscape of coordination compounds containing this compound ligands is rich and complex, primarily due to the phenomenon of atropisomerism exhibited by the biphenyl backbone. Atropisomerism arises from hindered rotation around the C-C single bond connecting the two phenyl rings, leading to the existence of stable, non-interconverting rotational isomers (rotamers) that are enantiomeric. This axial chirality, inherent to substituted biphenyls, can be harnessed to induce stereoselectivity in the resulting metal complexes and in their subsequent applications in asymmetric catalysis. The control of stereochemistry in these systems is a multifaceted challenge, influenced by the substitution pattern of the this compound ligand, the nature of the metal center, and the presence of other chiral auxiliaries.
A significant advancement in this area is the concept of "dual chirality control," where both the axial chirality of the this compound ligand and the central chirality at the metal or a coordinated atom are simultaneously controlled. Research by Aikawa and Mikami has demonstrated this principle in palladium(II) complexes with tropos (chirally flexible) biphenyl secondary diamine ligands. rsc.orgrsc.org In these systems, a chiral amide, such as (R)-DABNTf, can effectively discriminate between the two rapidly interconverting enantiomeric forms of the palladium complex, thereby controlling both the axial and N-center chirality. rsc.orgrsc.org This approach highlights the dynamic nature of stereochemical control in these coordination compounds.
The stereochemical outcome of reactions involving this compound ligands is also highly dependent on the rigidity of the ligand framework. The introduction of bulky substituents at the ortho positions of the biphenyl rings can significantly increase the barrier to rotation, leading to atropisomers that are stable at room temperature. nih.govresearchgate.net For instance, the diastereoselective synthesis of a cyclic diamide-bridged biphenyl ligand, using (R,R)-diaminocyclohexane as a chiral linker, results in a diasteromerically and enantiomerically pure cyclic (Sax,R,R)-BIPOL. nih.govresearchgate.net Density Functional Theory (DFT) calculations have corroborated the high interconversion barrier for the biaryl axis in such systems, with a calculated ΔG‡ of 148.7 kJ mol-1, confirming the formation of a single, stable stereoisomer. nih.govresearchgate.net
The stereochemical dynamics of these complexes have been extensively studied using various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). For example, the investigation of an arene-ruthenium complex of 1,1'-biphenyl-2,2'-diamine (dabp) revealed the complex interplay of different stereochemical processes. acs.org Spin-perturbation NMR experiments in acetone (B3395972) solutions showed a pairwise exchange of the N-H proton resonances, indicating dynamic behavior. acs.org Through 2D EXSY NMR spectroscopy, the mechanism of this exchange was determined to be the inversion of stereochemistry at the dabp ligand center, a process distinct from the inversion of stereochemistry at the metal center or a simultaneous inversion of both. acs.org
The coordination of this compound ligands to different metal centers, such as titanium(IV) and zirconium(IV), has also been explored, leading to chiral amides with applications in asymmetric catalysis. The solid-state structures of these complexes, often confirmed by X-ray diffraction analysis, provide crucial insights into their stereochemistry and how it influences their catalytic activity. researchgate.net For example, zirconium amides derived from chiral this compound-based ligands have been shown to be active catalysts for the asymmetric hydroamination/cyclization of aminoalkenes, affording cyclic amines with moderate enantiomeric excesses. researchgate.net
The following data tables summarize key research findings on the stereochemical control in this compound coordination compounds, highlighting the influence of ligand design and reaction conditions on the stereochemical outcome.
| Ligand | Chiral Auxiliary | Metal Center | Key Finding | Reference |
|---|---|---|---|---|
| tropos-Biphenyl Secondary Diamine | (R)-DABNTf | Palladium(II) | Demonstration of dual chirality control, where the chiral amide controls both the axial and N-center chirality of the complex. | rsc.orgrsc.org |
| Reactants | Product | Key Data | Method | Reference |
|---|---|---|---|---|
| Racemic 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid and (R,R)-diaminocyclohexane | (Sax,R,R)-BIPOL | Interconversion barrier (ΔG‡) = 148.7 kJ mol-1 | DFT Calculations (B3LYP/6-31G*) | nih.govresearchgate.net |
| Complex | Experimental Technique | Observation | Conclusion | Reference |
|---|---|---|---|---|
| (η⁶-Benzene)(1,1'-biphenyl-2,2'-diamine)chlororuthenium(II) | 2D EXSY NMR Spectroscopy | Pairwise exchange of N-H proton resonances. | The mechanism of exchange is the inversion of stereochemistry at the this compound ligand center. | acs.org |
Biphenyldiamine in Asymmetric Catalysis and Stereoselective Transformations
Chiral Biphenyldiamine Ligands in Enantioselective Catalysis
Chiral this compound and its derivatives are foundational scaffolds for a class of "privileged ligands" in enantioselective catalysis. thieme-connect.com Their C2-symmetric biaryl structure provides a rigid and well-defined chiral environment that is crucial for effective stereochemical control. thieme-connect.com This rigidity, combined with the steric bulk of substituents on the biphenyl (B1667301) backbone, allows for precise spatial orientation of substrates and reagents around the metal center, thereby dictating the stereochemical pathway of the reaction. scbt.com
The effectiveness of these ligands is further enhanced by their electronic properties. The amine functionalities can be readily modified to tune the electronic nature of the ligand, influencing the reactivity and selectivity of the catalytic system. scbt.com For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the Lewis acidity of the metal center, impacting catalyst activity and enantioselectivity.
Furthermore, the diamine motif allows for the formation of stable chelate complexes with a variety of transition metals, including rhodium, palladium, iridium, and zirconium. thieme-connect.comnih.govresearchgate.net This chelation is a key factor in creating a stable and predictable chiral environment necessary for high enantioselectivity.
Atropisomerism and Axial Chirality Control
A defining feature of many this compound-based ligands is atropisomerism, a type of axial chirality that arises from hindered rotation around the single bond connecting the two phenyl rings. wikipedia.org This restricted rotation creates a stable, non-planar structure with a distinct chiral axis. The energy barrier to rotation is sufficiently high to allow for the isolation of individual enantiomers, which are stable at room temperature. wikipedia.org
The control of axial chirality is a critical aspect of designing effective this compound ligands. The synthesis of enantiomerically pure ligands is often achieved through resolution of a racemic mixture or by asymmetric synthesis strategies. thieme-connect.commdpi.com One notable method involves the use of a chiral resolving agent, such as camphorsulfonyl chloride, to separate the enantiomers of the diamine precursor. thieme-connect.com
The axial chirality of the biphenyl backbone, in conjunction with any central chirality introduced through substituents, provides a powerful tool for dual chirality control in metal complexes. rsc.org This dual control can lead to a highly organized and predictable chiral pocket around the metal center, enabling exceptional levels of enantioselectivity in catalytic reactions. rsc.org
Applications in Asymmetric Reactions
Enantioselective Hydrogenation
Chiral this compound-derived ligands have proven to be highly effective in the enantioselective hydrogenation of various unsaturated substrates. For example, bis(aminophosphine) ligands derived from 4,4',6,6'-tetrakis(trifluoromethyl)biphenyl-2,2'-diamine (TF-BIPHAM) have been successfully employed in the rhodium-catalyzed hydrogenation of enamides, yielding products with excellent enantioselectivities. thieme-connect.com These ligands, when complexed with rhodium, create a chiral environment that effectively differentiates between the two prochiral faces of the enamide substrate, leading to the preferential formation of one enantiomer.
| Substrate | Catalyst System | Enantiomeric Excess (ee) |
| Enamides | [Rh(cod)2]BF4 / TF-BIPHAM-derived bis(aminophosphine) | Up to 99.7% |
| Enamides | [Rh(cod)2]BF4 / (S)-L2 | 99.3% |
Table 1: Performance of this compound-based Ligands in Enantioselective Hydrogenation. thieme-connect.com
Asymmetric N-Alkylation and Amidation
The application of this compound derivatives extends to asymmetric C-N bond-forming reactions. Chiral palladium complexes bearing tropospheric (conformationally flexible) biphenyl secondary diamine ligands have been shown to control both axial and central chirality. rsc.org This dual chirality control is achieved through the use of a chiral amide to discriminate between the two enantiomeric forms of the palladium complex. rsc.org
Furthermore, iridium-catalyzed intramolecular asymmetric reductive amination of biaryl substrates has been utilized to access axially chiral dibenzo[c,e]azepines. doi.org In these reactions, the chiral this compound-based ligand guides the stereochemical outcome of the C-N bond formation, leading to the desired atropisomeric product. Zirconium complexes with chiral biphenyl amidate ligands have also been investigated as precatalysts for the enantioselective intramolecular hydroamination of aminoalkenes. researchgate.net
Chiral Induction Mechanisms
The mechanism of chiral induction by this compound ligands is a subject of ongoing research. It is generally understood that the transfer of chirality from the ligand to the product occurs through the formation of a diastereomeric transition state. wikipedia.org The rigid C2-symmetric backbone of the biphenyl scaffold creates a well-defined chiral pocket around the metal center. thieme-connect.com
The steric and electronic properties of the ligand play a crucial role in stabilizing one transition state over the other. scbt.com For instance, bulky substituents on the biphenyl rings can create significant steric hindrance, forcing the substrate to approach the metal center from a specific direction. scbt.com This steric repulsion is a key factor in achieving high levels of enantioselectivity.
Furthermore, non-covalent interactions, such as hydrogen bonding and π-π stacking, between the ligand and the substrate can also contribute to the stabilization of the preferred transition state. scbt.com The ability to tune the electronic properties of the this compound ligand allows for the optimization of these interactions, leading to improved chiral induction. scbt.com The concept of central-to-axial chirality transfer is also relevant, where a pre-existing stereocenter can influence the formation of the chiral axis in the biphenyl system. rsc.org
Role in Chiral N-Heterocyclic Carbene (NHC) Complexes
Chiral N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in asymmetric catalysis, and this compound derivatives have been instrumental in the development of axially chiral NHC ligands. scripps.edu These ligands combine the structural rigidity and axial chirality of the biphenyl scaffold with the strong σ-donating ability of the NHC moiety. scripps.edu
Axially chiral mono(NHC)-palladium(II) and mono(NHC)-gold(I) complexes have been synthesized from chiral 6,6'-dimethoxybiphenyl-2,2'-diamine. nih.govbeilstein-journals.org These complexes have demonstrated good catalytic activities in various reactions, including Suzuki-Miyaura and Heck-Mizoroki couplings, as well as asymmetric intramolecular hydroamination. nih.govbeilstein-journals.org
The biphenyl backbone in these NHC ligands serves to create a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the catalytic reaction. The synthesis of these ligands typically involves the construction of an imidazolium (B1220033) salt precursor from the chiral this compound, followed by metallation. researchgate.net The modular nature of this synthesis allows for the fine-tuning of the steric and electronic properties of the NHC ligand, providing a versatile platform for the development of new and efficient asymmetric catalysts.
| Metal | Reaction Type | Catalytic Activity | Enantiomeric Excess (ee) |
| Palladium(II) | Suzuki-Miyaura Coupling | Good | - |
| Palladium(II) | Heck-Mizoroki Coupling | Good | - |
| Gold(I) | Asymmetric Intramolecular Hydroamination | Good | Moderate |
Table 2: Catalytic Applications of this compound-based Chiral NHC Complexes. nih.govbeilstein-journals.org
Supramolecular Chemistry and Self Assembly Featuring Biphenyldiamine Units
Design Principles for Supramolecular Architectures
The rational design of supramolecular structures using biphenyldiamine units hinges on several key principles. The biphenyl (B1667301) core provides a rigid and well-defined scaffold, which can be functionalized to direct assembly. The inherent potential for axial chirality in 2,2'-disubstituted biphenyls is a crucial design element for creating chiral superstructures. frontiersin.orgnih.gov
Design strategies often involve a modular approach, where this compound is the central core to which other functional units are attached. numberanalytics.com For instance, attaching chromophores like perylenediimide (PDI) to a biphenyl-core-bridging unit creates molecules that can self-assemble into larger, ordered structures. frontiersin.orgnih.gov The free rotation over the biphenyl bridge allows it to act as a prochiral component, capable of adopting either right- or left-handed twisted structures within an assembly. frontiersin.orgnih.gov
Another design principle involves modifying the this compound core with groups that promote specific non-covalent interactions. Attaching amino acid derivatives, for example, introduces carboxylic acid groups that can form predictable hydrogen-bonding patterns, driving the formation of one-dimensional (1D) supramolecular polymers. researchgate.netwur.nl The choice of substituents, such as methyl groups, can also be a design tool to influence intermolecular spacing and thus the properties of the resulting material. ossila.com
Non-Covalent Interactions in this compound Assemblies
The self-assembly of this compound-containing molecules is governed by a combination of non-covalent interactions. The specific interplay of these weak forces dictates the structure, stability, and function of the resulting supramolecular architectures. numberanalytics.comrsc.org
Hydrogen Bonding: This is a primary driving force in many this compound-based systems. researchgate.netwur.nl For example, when biphenyldiimides are functionalized with amino acids, the carboxylic acid groups form COOH···HOOC hydrogen bonds, which are directly responsible for the growth of 1D supramolecular polymers. researchgate.netwur.nl The strength and directionality of these bonds provide a reliable method for programming the assembly process. numberanalytics.com N-H···O interactions are also noted as dominant forces in the self-assembly of similar heterocyclic systems. nih.gov
π-π Stacking: The aromatic biphenyl core is prone to π-π stacking interactions, where the electron-rich π-orbitals of adjacent molecules align. rsc.orgmdpi.com This interaction is a significant driving force, along with solvophobic effects, in the assembly of this compound derivatives, particularly those containing large planar chromophores like perylenediimide. researchgate.netfrontiersin.org The stacking can be face-to-face or edge-to-face and contributes substantially to the stability of the assembled structures. mdpi.com
Hydrophobic Effects: In aqueous environments, the tendency of nonpolar groups to minimize contact with water can be a powerful driver for assembly. For certain this compound derivatives, the assembly process in water is significantly enhanced compared to organic solvents, a feature attributed to the hydrophobic effect. researchgate.net
The table below summarizes the key non-covalent interactions and their roles in this compound-based supramolecular systems.
| Interaction Type | Role in Assembly | Example System |
| Hydrogen Bonding | Directs polymer growth; provides specificity. | Amino-acid-substituted biphenyldiimides forming COOH···HOOC bonds. researchgate.netwur.nl |
| π-π Stacking | Stabilizes aggregates; drives stacking of aromatic cores. | Perylenediimide-biphenyl-Perylenediimide dyes in nonpolar solvents. researchgate.netfrontiersin.org |
| Hydrophobic Effect | Promotes aggregation in aqueous media. | Supramolecular polymerization of specific isomers in water vs. toluene. researchgate.net |
| Van der Waals Forces | General stabilization through close packing. | Contributes to the overall stability of all closely packed assemblies. sioc-journal.cn |
Formation of Chiral Supramolecular Polymers
A significant area of research is the use of this compound derivatives to construct chiral supramolecular polymers. Chirality can be introduced at the molecular level and transferred up to the macroscopic scale of the polymer. frontiersin.orgnih.gov This transfer of chirality is fundamental to creating materials with specific optical or recognition properties. sioc-journal.cn
The axial chirality of 2,2'-disubstituted biphenyl units, such as in binaphthyl-PDI dimers, has a direct impact on inducing a one-handed twist in a supramolecular polymer. nih.gov However, even achiral or prochiral this compound units can be guided to form single-handed helical structures. frontiersin.orgnih.gov This is often achieved through the "sergeants-and-soldiers" principle, where a small amount of a chiral component (the "sergeant") directs the assembly of a larger amount of an achiral or prochiral component (the "soldier") into a globally chiral structure. nih.gov
For instance, studies on the copolymerization of a chiral binaphthyl-cored PDI dye with an achiral biphenyl-cored PDI dye showed that the biphenyl unit could be induced to adopt a specific twist. frontiersin.orgnih.gov The resulting co-assemblies formed nanofibers whose morphology and length were dependent on the ratio of the chiral and achiral components. researchgate.net This demonstrates that the prochiral biphenyl unit is conformationally adaptable, and its final twist within the supramolecular polymer can be controlled. frontiersin.org
Furthermore, amino-acid-derived chiral biphenyldiimides have been shown to spontaneously form non-covalent, chain-type supramolecular polymers. wur.nl The chirality from the amino acid is transferred to the polymer, creating an ordered chiral assembly. researchgate.netwur.nl
Hierarchical Self-Assembly Processes
Hierarchical self-assembly involves multiple, sequential steps where initial, smaller supramolecular structures organize into larger, more complex superstructures. researchgate.netresearchgate.net This process is common in biological systems and is a key goal in creating advanced functional materials. frontiersin.orgnih.gov
In systems containing this compound derivatives, hierarchical assembly can be observed. For example, individual bichromophoric PDI molecules with a biphenyl core first self-assemble into one-dimensional stacks through π-π interactions and solvophobic effects. researchgate.netfrontiersin.org These initial 1D aggregates then associate to form higher-order structures like nanofibers. frontiersin.orgfrontiersin.org Scanning electron microscopy has revealed that these derivatives can form extended and flexible nanofibers several micrometers in length. frontiersin.org
The morphology of these hierarchically assembled structures can be controlled by the molecular design and the assembly conditions. In co-assembly systems of chiral and achiral biphenyl-cored dyes, the composition of the mixture influences the final morphology. researchgate.net At certain mixing ratios, well-defined nanofibers are formed, while at other ratios, the length of the fibers may be shortened, or different structures may appear. researchgate.netfrontiersin.org This indicates that the initial molecular recognition events dictate the pathway of the subsequent hierarchical organization. frontiersin.orgnih.gov This multi-level ordering allows for the creation of intricate architectures like nanotubes from precursor vesicles, ultimately leading to highly organized functional systems. researchgate.net
Advanced Spectroscopic and Structural Characterization of Biphenyldiamine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of biphenyldiamine systems by providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). The biphenyl (B1667301) core and the presence of electron-dondonating amino groups significantly influence the chemical shifts and coupling patterns observed in the NMR spectra.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy is routinely employed to characterize this compound derivatives, providing insights into the number, type, and connectivity of hydrogen atoms. The aromatic protons typically resonate in the δ 6.0-8.0 ppm range, while the amine protons (–NH₂) are usually observed as broad singlets, often in the δ 3.0-5.5 ppm range, and are exchangeable with deuterated solvents like DMSO-d₆ chemicalbook.comrsc.org.
For instance, in 2,2'-bis(trifluoromethyl)benzidine (B1298469), a substituted this compound, characteristic aromatic proton signals have been reported in DMSO-d₆ at approximately δ 6.927 ppm (A), δ 6.886 ppm (B), and δ 6.746 ppm (C), alongside a broad singlet for the amine protons at δ 5.56 ppm chemicalbook.com. The multiplicity and integration of these signals are highly dependent on the specific substitution pattern and the symmetry of the this compound isomer. For ¹H NMR spectra, chemical shifts are typically referenced to the solvent signal, such as CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm rsc.orgunibo.itrsc.org.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives
| Compound (Solvent) | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes | Source |
| 2,2'-Bis(trifluoromethyl)benzidine (DMSO-d₆) | Aromatic H (A) | 6.927 | - | - | chemicalbook.com |
| Aromatic H (B) | 6.886 | - | - | chemicalbook.com | |
| Aromatic H (C) | 6.746 | - | - | chemicalbook.com | |
| -NH₂ | 5.56 | s (broad) | Exchangeable | chemicalbook.com | |
| TFVBPA (DMSO-d₆) | -NH₂ | 5.22 | s | - | rsc.org |
| Aromatic H | 5.79-5.83 | d (J=12 Hz) | - | rsc.org | |
| Aromatic H | 6.02-6.08 | d (J=18 Hz) | - | rsc.org | |
| Aromatic H | 6.65-6.71 | m | - | rsc.org | |
| Aromatic H | 6.74-6.77 | m | - | rsc.org | |
| Aromatic H | 6.81 | s | - | rsc.org | |
| Aromatic H | 7.00-7.04 | dd | - | rsc.org | |
| 6FATFVP (DMSO-d₆) | -NH₂ | 5.48 | s | - | rsc.org |
| Aromatic H | 5.81-5.85 | d (J=12 Hz) | - | rsc.org | |
| Aromatic H | 6.04-6.10 | d (J=18 Hz) | - | rsc.org | |
| Aromatic H | 6.38-6.41 | d (J=9 Hz) | - | rsc.org | |
| Aromatic H | 6.67-6.74 | m | - | rsc.org | |
| Aromatic H | 6.77-6.80 | d (J=9 Hz) | - | rsc.org | |
| Aromatic H | 6.83 | s | - | rsc.org |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information by revealing the unique carbon environments within the this compound structure. The chemical shifts of aromatic carbons are highly sensitive to the presence and position of the amino groups and other substituents. Carbons directly bonded to the amino groups typically resonate at different chemical shifts compared to other aromatic carbons rsc.org. For example, the ¹³C NMR spectrum of (1,1'-biphenyl)-3,3'-diamine is available in PubChem nih.gov. Chemical shifts for ¹³C NMR are commonly referenced to the centerline signal of the CDCl₃ triplet at 77.0 ppm rsc.org.
Solid-State NMR Techniques
Solid-state NMR (SSNMR) techniques are valuable for characterizing this compound systems in their solid forms, which include crystalline polymorphs, amorphous states, or insoluble derivatives. Unlike solution NMR, SSNMR can provide information on molecular packing, crystal structure, and dynamics in the solid state. While specific detailed SSNMR data for simple biphenyldiamines are not extensively provided in the immediate search results, the technique is generally applicable for studying the structural intricacies of such compounds when solution-state analysis is insufficient or when the solid-state properties are of interest lgcstandards.com. For example, ¹³C NMR analysis is used to confirm the structure of 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine in solid form lgcstandards.com.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying functional groups and understanding the molecular vibrations of this compound systems. These techniques provide characteristic spectral fingerprints that aid in structural elucidation and confirmation.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the characteristic functional groups present in this compound compounds. Key absorption bands are associated with the N-H stretching vibrations of the primary amine groups, C-N stretching, and the characteristic vibrations of the aromatic rings cabidigitallibrary.org.
For primary amines, two distinct N-H stretching bands are typically observed in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes cabidigitallibrary.org. For example, in some this compound derivatives, N-H stretching bands have been reported at 3308 cm⁻¹ and 3239 cm⁻¹ rsc.org. Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching (if present in substituents or impurities) occurs around 2850-3000 cm⁻¹ cabidigitallibrary.orgrsc.org. The aromatic ring skeleton vibrations, indicative of the biphenyl structure, are typically found in the 1450-1650 cm⁻¹ range rsc.org. C-N stretching vibrations are generally observed in the 1250-1350 cm⁻¹ range. The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the benzene (B151609) rings, such as para-substitution around 850 cm⁻¹ rsc.org. FTIR spectra for 2,2'-biphenyldiamine (B72990) are available, typically recorded using KBr wafer technique nih.gov. Similarly, FTIR spectra for 3,3'-dichlorobenzidine (B165656) dihydrochloride (B599025) and octafluoro-4,4'-biphenyldiamine also show characteristic bands nih.govnist.gov.
Table 2: Characteristic FTIR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber Range (cm⁻¹) | Notes | Source |
| N-H stretching (primary amine) | 3300-3500 | Asymmetric and symmetric stretching | cabidigitallibrary.org |
| 3308, 3239 | Specific example for a derivative | rsc.org | |
| Aromatic C-H stretching | 3000-3100 | - | cabidigitallibrary.orgrsc.org |
| Aromatic ring skeleton | 1450-1650 | C=C stretching | rsc.org |
| C-N stretching | 1250-1350 | - | - |
| C-H out-of-plane bending (para-substitution) | ~850 | - | rsc.org |
Raman Spectroscopy
Raman spectroscopy complements FTIR by providing information on molecular vibrations that are often weak or absent in IR spectra, particularly symmetric stretching modes. For this compound systems, Raman spectroscopy can effectively characterize the symmetric stretching of the biphenyl bond and other symmetric aromatic ring vibrations. While specific detailed Raman data for all this compound isomers are not extensively provided in the immediate search results, Raman spectra for compounds like 2,2'-biphenyldiamine and 4,4'-diiodobiphenyl (B1208875) (a related biphenyl derivative) are known to be available nih.govspectrabase.com. The technique is valuable for studying the conformational preferences of the biphenyl unit and the vibrational modes of the amino groups.
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique employed to characterize the thermotropic properties of materials by measuring the heat flow associated with their thermal transitions as a function of temperature or time malvernpanalytical.comfilab.fr. This method is particularly valuable for polymers, composites, and resins, including those derived from this compound filab.fr. DSC precisely measures the amount of heat absorbed or released by a sample during heating, cooling, or isothermal conditions filab.fr.
For this compound systems, DSC can elucidate critical thermal properties such as the glass transition temperature (Tg), melting temperature, and crystallization temperature researchgate.net. It also quantifies the enthalpy changes associated with these transitions malvernpanalytical.comresearchgate.net. The technique is sensitive to changes in heat capacity (Cp) and latent heat, providing insights into the physical properties and thermal transitions of polymeric materials researchgate.net. For instance, DSC has been utilized in the characterization of selenide-containing polyimides, which can be synthesized using this compound derivatives dntb.gov.ua. The data obtained from DSC measurements are crucial for assessing material stability and understanding molecular processes and chemical reactions filab.fr.
Advanced Microscopy Techniques
Advanced microscopy techniques offer high-resolution imaging capabilities that are essential for visualizing the surface topography, morphology, and microstructure of this compound systems at the micro and nanoscale.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful tool for obtaining information about a sample's surface topography and composition innovatechlabs.commdpi.com. It uses electrons for imaging, offering significantly greater magnification (up to 100,000X) and depth of field compared to light microscopy innovatechlabs.com. SEM measurements can provide digital image resolutions as low as 15 nanometers innovatechlabs.com.
In the context of this compound systems, SEM is instrumental in characterizing the surface morphology and microstructure of materials like polymeric membranes mdpi.comdovepress.com. It can reveal details about particle sizing, coating thicknesses, and grain size innovatechlabs.com. When combined with Energy Dispersive Spectroscopy (EDS), SEM can also perform qualitative elemental analysis, providing insights into the elemental constituents of the sample innovatechlabs.commdpi.com. This technique has been applied to characterize materials such as monolithic adsorbents synthesized using this compound dovepress.com.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that transcends the limitations of traditional methods by offering nanoscale imaging and characterization azom.com. Unlike electron or light microscopy, AFM utilizes a sharp probe to scan the sample's surface, measuring minute forces exerted between the probe and the sample to translate into information about the sample's properties azom.com.
AFM is ideally suited for nanoscale electrical characterization, providing insights into properties such as conductivity, resistivity, work function, surface potential, and charge/carrier density bruker.com. It can also create high-resolution, three-dimensional (3D) images that reveal surface roughness, topography, and morphology, which is critical for understanding a material's interaction with its environment azom.com. AFM can analyze a wide range of materials, including both conductive and non-conductive, in various environments azom.com. For instance, AFM has been used in the characterization of porous membranes, which can be formed from this compound-based polymers dntb.gov.ua.
Other Specialized Spectroscopic Methods
Beyond thermal analysis and direct imaging, other specialized spectroscopic methods provide unique insights into the free volume, optical properties, and thermodynamic behavior of this compound systems.
Positron Annihilation Lifetime Spectroscopy (PALS)
Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive analytical technique that probes the free volume in materials at an atomic scale mat-cs.comortec-online.com. It measures the time delay between the creation of positron-electron pairs and their subsequent annihilation, which yields valuable information about the electronic structure and defects within the material mat-cs.com.
PALS is particularly sensitive to the presence of defects, such as vacancies and dislocations, and can provide information about pore sizes and connectivity in nanoporous materials mat-cs.com. For polymers, the lifetime of ortho-positronium (oPs) localized in inter- and intra-molecular spaces is interpreted as a measure of the size of those spaces, with typical oPs lifetimes ranging from 1 to 3 nanoseconds, corresponding to free volume cavity diameters of 0.3 to 0.7 nm ortec-online.com. This technique has been employed to characterize the free volume in ultra-thin-film membranes, which can be derived from this compound nais.net.cn. PALS offers unique information about free volume that complements conventional characterization techniques ortec-online.com.
Spectroscopic Ellipsometry (SE)
Spectroscopic Ellipsometry (SE) is a non-destructive, non-contact optical technique that analyzes the change in the polarization state of light upon reflection or transmission through a thin film sample horiba.commdpi.com. This technique is a powerful tool for characterizing surfaces, interfaces, and thin films mdpi.com.
SE provides essential parameters such as thin film thickness and optical constants (refractive index 'n' and extinction coefficient 'k') mdpi.com. It can also determine surface roughness thickness, interface thickness, composition, band gap, crystallinity, grading, and anisotropy horiba.com. SE is highly precise, capable of reaching thickness sensitivity up to approximately 0.1 Å mdpi.com. For this compound-based polyimides and other polymers, SE can be used to obtain thermodynamic data, such as the thermal expansion coefficient, by analyzing temperature-dependent data dntb.gov.uascispace.comrsc.org. This technique is particularly advantageous as it requires only very small quantities of sample and is straightforward to perform rsc.org.
Theoretical and Computational Investigations of Biphenyldiamine Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a cornerstone in the theoretical investigation of biphenyldiamine systems, offering a robust framework for analyzing their electronic and structural properties. DFT calculations have been extensively employed to understand charge transport mechanisms, reaction energetics, and molecular geometries.
For instance, the DFT B3LYP/6-31G* method has been utilized to study the mobilities of holes and electrons in 4,4'-biphenyldiamine (BA) for applications in organic electroluminescence (OLED) devices. These studies involved optimizing the geometries of the compounds in their neutral, cationic, and anionic states to calculate ionization potentials, electron affinities, and reorganization energies. reading.ac.ukresearchgate.net The inter-ring distance and torsional angle in biphenyl-containing compounds like BA were found to follow a trend where neutral states generally exhibit larger values than cationic or anionic states. reading.ac.uk
DFT studies have also provided crucial insights into the molecular parameters of tetraphenyl benzidene derivatives, which are related to 4,4'-biphenyldiamine. Calculations on these compounds in both neutral and radical cation states showed good agreement with crystallographic data, validating the predictive power of DFT for such systems. sci-hub.se
In the context of catalysis, DFT has been applied to investigate carbon dioxide (CO2) to formic acid conversion in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where 4,4'-biphenyldiamine (BD) serves as a building block for certain COFs. These computational efforts aim to understand reaction pathways and identify favorable catalytic properties. nih.govnih.gov Furthermore, DFT calculations have supported the analysis of intermolecular properties and conformations in polyimide-ionenes derived from this compound monomers, aiding in the development of gas separation membranes. asianpubs.org
DFT calculations have also been instrumental in studying the electronic structure and thermopower of biphenyl-based single-molecule junctions, particularly those with NH2 anchoring groups. chemrxiv.orgacs.orgwur.nl
Table 1: Selected DFT-Calculated Electronic Properties for 4,4'-Biphenyldiamine (BA)
| Property | Value (eV) | Reference |
| Ionization Potential | > Biphenyl (B1667301) | reading.ac.uk |
| Electron Affinity | -1.54 to -0.05 | reading.ac.uk |
| Reorganization Energy (λ+) for hole transport | ≥ 0.28 | reading.ac.uk |
Molecular Simulation and Modeling
Molecular simulation and modeling, particularly Molecular Dynamics (MD) simulations, offer a dynamic perspective on this compound systems, enabling the study of their time-dependent behavior and macroscopic properties derived from atomic-level interactions.
MD simulations have been extensively applied to thermoplastic R-BAPB polyimide, a polymer based on 4,4'-bis(4-aminophenoxy)biphenyl (B85200) (diamine BAPB). These simulations were used to estimate the diffusion coefficients and solubilities of various gases, including helium (He), oxygen (O2), nitrogen (N2), and methane (B114726) (CH4). The computational results demonstrated good quantitative agreement with experimental data for gas solubilities and a good qualitative relationship for diffusion coefficients, validating the simulation models for predicting transport properties in gas separation membranes. cdnsciencepub.comacs.orgsci-hub.senih.gov
Table 2: Representative Gas Transport Properties in R-BAPB Polyimide from MD Simulations
| Gas | Solubility (Simulated) | Solubility (Experimental) | Diffusion Coefficient (Simulated) | Diffusion Coefficient (Experimental) | Reference |
| He | Good agreement | Good agreement | Good qualitative relationship | Good qualitative relationship | acs.org |
| O2 | Good agreement | Good agreement | Good qualitative relationship | Good qualitative relationship | acs.org |
| N2 | Good agreement | Good agreement | Good qualitative relationship | Good qualitative relationship | acs.org |
| CH4 | Good agreement | Good agreement | Good qualitative relationship | Good qualitative relationship | acs.org |
Note: Specific numerical values for solubility and diffusion coefficients were not consistently provided across all cited sources for direct tabulation, but the qualitative and quantitative agreement with experimental data was highlighted. acs.org
Electronic Structure Calculations
Electronic structure calculations delve into the quantum mechanical behavior of electrons within this compound systems, providing fundamental insights into their reactivity, optical properties, and charge transport characteristics.
Ab-initio electronic structure calculations, often combined with techniques like the non-equilibrium Green's function, have been used to investigate the thermopower in biphenyl-based single-molecule junctions, particularly those featuring NH2 anchoring groups. chemrxiv.orgacs.orgwur.nl These calculations help in understanding how the electronic states of the molecule influence its thermoelectric properties when connected to electrodes.
First-principles calculations have also been applied to study optical transitions in N-heterocyclic carbene iridium complexes that incorporate biphenyl diamine-related cores. These investigations consider changes in geometry and electronic structure upon excitation or charging, as well as exciton (B1674681) transfer between complexes. rsc.org For example, excitation of NHC iridium complexes was shown to be accompanied by a large reorganization energy of approximately 0.7 eV, leading to a significant loss in oscillator strength, which can impact exciton diffusion. rsc.org
The determination of ionization potential and electron affinity for 4,4'-biphenyldiamine (BA) through DFT calculations provides critical parameters for assessing its behavior as a charge transport material. reading.ac.uk Additionally, quantum mechanics (QM) calculations have been performed on monomeric units of polyimide-ionenes derived from this compound to determine their structural and electronic properties, contributing to the design of advanced gas separation membranes. asianpubs.org
Conformational Analysis and Torsional Dynamics
Conformational analysis and torsional dynamics are crucial for understanding the flexibility and preferred spatial arrangements of this compound molecules, which profoundly influence their physical and chemical properties.
Computational studies have revealed that the torsion angle between the two phenyl rings in biphenyl-based molecules, including biphenyl-diamine, significantly impacts their properties, such as thermopower. chemrxiv.orgacs.orgwur.nl For instance, charge transport calculations for biphenyl dithiols, a related system, predict a cos²ϕ dependence of conductance, where ϕ is the torsion angle, a finding confirmed by experimental measurements.
DFT calculations have been employed to determine the optimized geometries of 4,4'-biphenyldiamine (BA) in its neutral, cationic, and anionic states. These studies provide specific values for inter-ring distances and torsional angles, illustrating how these parameters change with different charge states. reading.ac.uk
Molecular dynamics simulations have been instrumental in the conformational analysis of polyimides containing this compound fragments, such as R-BAPB. These simulations have explored the impact of partial atomic charges on the thermal properties of these polymers, demonstrating how computational methods can refine force fields to accurately predict such characteristics. caltech.edu The concept of torsional strain and dihedral angles is fundamental to these analyses, as they directly relate to the energy landscape and stability of different molecular conformations.
Prediction of Molecular Interactions and Assembly
Computational methods are increasingly used to predict and understand the complex molecular interactions that drive the assembly of this compound systems into larger structures or supramolecular architectures.
Molecular mechanics and Materials Studio software have been used in computational modeling to predict the geometry suitable for binding between a pyromellitic diimide unit (linked by a biphenyl chain) and a pyrenyl end-group of another polymeric component. This interaction leads to the formation of a self-assembled supramolecular network through non-covalent charge-transfer stacking, illustrating the predictive capability for supramolecular assembly. reading.ac.uk
Studies on biphenyldithiol self-assembled monolayers (SAMs) on gold electrodes utilized force-field molecular dynamics and annealing simulations to identify energetically favorable packing configurations, such as herringbone-type versus parallel arrangements. Subsequent DFT calculations confirmed the stability of these predicted assemblies and analyzed their charge transport properties, demonstrating the ability to predict the organization of molecules at interfaces.
The self-assembly of chiral supramolecular polymers from amino acid-substituted biphenyldiimides has also been investigated computationally. These studies revealed that COOH···HOOC hydrogen bonds are crucial for holding the chain-type supramolecular polymers together, and that amino acid side chains play a significant role in stabilizing or destabilizing these polymeric structures. This highlights the use of computational approaches in understanding the role of specific non-covalent interactions in directed assembly. sci-hub.se
Computational Studies on Reaction Pathways and Energetics
Computational studies are vital for mapping out reaction pathways and determining the energetics of transformations involving this compound, providing a detailed understanding of their chemical reactivity.
DFT calculations have been applied to investigate the electrocatalytic reduction of CO2 to formic acid within COFs that incorporate 4,4'-biphenyldiamine (BD) as a building block. These studies delve into the energy barriers and rate-limiting steps of the reactions, which are crucial for designing efficient catalysts. nih.govnih.gov
The historical synthesis of biphenylene (B1199973) from this compound, involving oxidation and subsequent reduction, represents a classic example of a reaction whose pathways and energetics could be elucidated through modern computational methods, although specific detailed computational studies on this exact pathway were not found in the immediate search results.
In the field of organic catalysis, DFT calculations have been used to study the mechanism of iminium catalysis, where a this compound catalyst plays a role. These computational results have suggested alternative reaction pathways and provided insights into the selectivity trends observed in such reactions.
Furthermore, the calculation of reorganization energies for hole and electron transport in 4,4'-biphenyldiamine (BA) using DFT falls under the umbrella of energetics. These values are critical for predicting the efficiency of charge transfer processes in materials for organic electronics. reading.ac.ukresearchgate.net
Mechanistic Studies of Biphenyldiamine Reactivity and Transformations
Polymerization Reaction Mechanisms
Biphenyldiamines, particularly benzidine (B372746), are known to participate in polymerization reactions, primarily through oxidative polymerization. This process typically involves the formation of oligomers and polymers containing benzidinediimine (B1220647) units mdpi.com. While various aromatic diamines can be oxidized into polymers, only a few, such as o-, m-, p-phenylenediamines and 1,5-diaminonaphthalene, have been successfully polymerized via chemical oxidative methods mdpi.com.
For benzidine, chemical oxidative polymerization has been achieved using systems like ammonium (B1175870) persulfate/iron sulfate (B86663) in an HCl aqueous medium, or ammonium persulfate in water-acetonitrile solutions mdpi.com. Electrochemical methods have also been extensively investigated for the oxidative polymerization of benzidine, leading to the identification of benzidinediimine formation mdpi.com. Proposed mechanisms suggest that these reactions can proceed via N=N couplings and C-N couplings at the ortho position of the aromatic ring, with hydrazo and phenazine (B1670421) groups also being favored mdpi.com.
Table 1: Oxidative Polymerization Conditions for Benzidine
| Oxidizing System | Solvent/Medium | Temperature | Notes |
| Ammonium persulfate/iron sulfate | HCl aqueous medium | Not specified | Produces black polymer with conductivity 1.7 × 10⁻⁷ S/cm mdpi.com. |
| Ammonium persulfate | Water-acetonitrile solution | Not specified | mdpi.com |
| Ammonium persulfate | Water medium | 100 °C | mdpi.com |
| Ammonium persulfate | HCl/water | 30 °C | mdpi.com |
| No oxidant | Aluminum triflate/water | 100 °C | mdpi.com |
Cyclocondensation Reaction Mechanisms
Cyclocondensation reactions involving biphenyldiamines typically lead to the formation of cyclic compounds. While direct cyclocondensation of biphenyldiamine itself is less commonly detailed in general searches, related cyclization reactions involving diamine precursors or derivatives are observed. For instance, the synthesis of pyrido[2,3-d]pyrimidines can occur via a selective cyclocondensation reaction between 6-aminopyrimidines and Mannich bases, where intermediates like Michael addition adducts are isolated to prove the postulated mechanism researchgate.net. In other contexts, intramolecular cyclocondensation steps are crucial in forming complex heterocyclic systems, often involving the activation of functional groups like nitriles by acidic catalysts nih.gov.
Oxidative Coupling Mechanisms
Oxidative coupling of biphenyldiamines, particularly benzidine and its derivatives, is a significant reaction that can lead to the formation of new C-C or C-N bonds. This process is often catalyzed by transition metal complexes or can proceed electrochemically acs.orgresearchgate.netwikipedia.orgwikipedia.org.
For aniline (B41778) derivatives, which can be seen as precursors or related compounds to biphenyldiamines, oxidative homocoupling to form benzidines has been reported acs.org. A proposed mechanism for the catalytic oxidative biaryl coupling of anilines, utilizing molecular oxygen as the oxidant, involves an initial single electron transfer from an ammonium salt to a rhodium catalyst, forming a radical cation intermediate acs.org. This radical cation preferentially couples at the para-positions with another ammonium salt molecule, followed by tautomerization to yield the benzidine diammonium salt acs.org. The catalyst is then regenerated by the oxidation of the reduced species under molecular oxygen acs.org.
Enzymatic oxidation of benzidine, often catalyzed by peroxidases, proceeds via a radical cation intermediate detectable by electron spin resonance nih.gov. These peroxidase-catalyzed oxidations generate reactive electrophiles that readily form adducts with phenol (B47542) and thiol compounds nih.gov.
Table 2: Oxidative Coupling of Anilines to Benzidines
| Catalyst/Oxidant System | Substrate Type | Coupling Type | Key Intermediate | Notes |
| CuBr/H₂O₂ thieme-connect.com | N,N-dialkylarylamines | Homocoupling | Not explicitly stated, but involves active Cu(I)/H₂O₂ species thieme-connect.com. | Highly efficient, low cost, water as solvent, aligning with green chemistry principles thieme-connect.com. |
| Rhodium catalyst/O₂ acs.org | Anilines | Homocoupling (para-para), ortho-ortho coupling | Radical cation intermediate acs.org. | Molecular oxygen as sole oxidant, applicable to various aryl amines acs.org. |
| Peroxidases nih.gov | Benzidine | Oxidation to electrophiles | Radical cation nih.gov. | Generates reactive electrophiles that form adducts with phenols and thiols nih.gov. |
Sigmatropic Rearrangement Pathways
Sigmatropic rearrangements are concerted pericyclic reactions involving the migration of a sigma bond across a conjugated π-system. The benzidine rearrangement, a classic example, is often described as a wikidoc.orgwikidoc.org sigmatropic reaction, involving a ten-electron homologation wikipedia.orgic.ac.uk. This rearrangement transforms 1,2-diphenylhydrazine (B7769752) (hydrazobenzene) into 4,4'-diaminobiphenyl (benzidine) under acidic conditions wikipedia.orgjst.go.jpchem-station.com.
Computational studies suggest that the wikidoc.orgwikidoc.org transition state for the benzidine rearrangement is energetically favored over the isomeric rearrangement ic.ac.uk. The N-N cleavage and C-C bond formation are considered the rate-determining step ic.ac.uk. The mechanism is thought to involve a π-complex that forms before the transition state, especially in the diprotonated species ic.ac.ukic.ac.uk. This π-complex, where the two aryl rings are stacked, shows bonding character in the central region of the highest-occupied molecular orbital, suggesting secondary orbital interactions are important ic.ac.uk.
In cases where the para position is substituted, the rearrangement can occur at the ortho position, proceeding via a -sigmatropic rearrangement, also known as the diaza-Cope rearrangement chem-station.com. Furthermore, N wikipedia.org-sigmatropic shifts have been identified in the formation of o/p-semidines and diphenylines from substituted N,N'-diaryl hydrazines during the benzidine rearrangement rsc.orgrsc.org. These shifts can involve an inversion of configuration at the migrating nitrogen atom rsc.orgrsc.org.
Table 3: Sigmatropic Rearrangement Pathways in Benzidine Rearrangement
| Rearrangement Type | Starting Material | Product Type | Conditions | Key Feature |
| wikidoc.orgwikidoc.org Sigmatropic | 1,2-diphenylhydrazine | 4,4'-diaminobiphenyl (benzidine) | Acidic | Concerted, intramolecular, involves π-complex wikipedia.orgic.ac.ukchem-station.com. |
| Sigmatropic (Diaza-Cope) | Substituted 1,2-diphenylhydrazine (para-substituted) | ortho-rearranged products | Acidic | Occurs when para positions are blocked chem-station.com. |
| N wikipedia.org-Sigmatropic | Substituted N,N'-diaryl hydrazines | o/p-semidines, diphenylines | Acidic | Rate-limiting step for semidine/diphenyline formation, involves inversion of configuration rsc.orgrsc.org. |
Benzidine Rearrangement Mechanisms
The benzidine rearrangement is a well-studied acid-catalyzed intramolecular rearrangement where 1,2-diphenylhydrazine (hydrazobenzene) converts into 4,4'-diaminobiphenyl (benzidine) wikidoc.orgwikipedia.orgchem-station.comyoutube.comnih.gov. The reaction is typically promoted by acid, and the active species is believed to be diprotonated, although monoprotonated catalysis has also been observed ic.ac.ukic.ac.uk.
The rate-determining step involves the cleavage of the N-N bond and the formation of a new C-C bond between the para positions of the two aromatic rings ic.ac.uk. This is followed by rapid proton transfers ic.ac.uk. Crossover experiments have confirmed the intramolecular nature of this rearrangement, meaning the transformation occurs within a single molecule rather than between two separate molecules rsc.orgyoutube.com.
While the wikidoc.orgwikidoc.org sigmatropic shift is the primary pathway for p-benzidine formation, other products like o-benzidine, p-semidine, and o-semidine can also form, especially with substituted hydrazobenzenes rsc.orgcaltech.edu. The formation of semidines and diphenylines can involve N wikipedia.org- and -sigmatropic shifts rsc.orgrsc.org. The mechanism is complex and can involve a "hidden intermediate" in the form of a π-complex, which is a key feature in the concerted rearrangement ic.ac.ukic.ac.uk.
Ligand Cooperativity in Catalytic Cycles
This compound derivatives, particularly chiral ones, are widely employed as ligands in asymmetric catalysis due to their ability to induce chirality and their flexible binding modes researchgate.netubc.camdpi.comthieme-connect.comrsc.org. Ligand cooperativity, where the ligand actively participates in the catalytic cycle beyond just binding the metal, is a crucial aspect of their function.
For example, chiral bis(amidate) proligands derived from a 3,3'-substituted this compound backbone have been used to synthesize zirconium precatalysts for intramolecular alkene hydroamination researchgate.netubc.ca. The substitution pattern on the this compound backbone significantly influences the N,O-chelate binding modes, which in turn affects the observed enantioselectivities ubc.ca. Ligands with electron-withdrawing substituents can lead to exceptionally reactive catalysts researchgate.net.
Green Molecular Transformation Mechanisms
Green chemistry principles emphasize reducing hazardous substances, maximizing atom economy, and using safer solvents and renewable resources nih.govacs.orgoecd-ilibrary.org. In the context of this compound transformations, "green" approaches focus on developing more sustainable synthetic routes.
One example is the use of water as a solvent for oxidative coupling reactions. The CuBr/H₂O₂-mediated oxidative coupling of N,N-dialkylarylamines to synthesize benzidine derivatives is considered a practical and green approach due to its high efficiency, low cost, and the avoidance of organic solvents thieme-connect.com. This aligns with the principle of using safer solvents thieme-connect.comnih.gov.
Another aspect of green transformations involves catalytic methods that avoid harsh conditions or stoichiometric hazardous reagents. Electrochemical oxidative coupling of aniline derivatives to 2,2'-diaminobiaryls (a class of biphenyldiamines) is a sustainable method that eliminates the need for metal reagents, relying instead on direct anodic oxidation researchgate.net. This approach reduces waste and aligns with the principles of atom economy and avoiding harmful synthetic methods researchgate.netacs.org. The development of recyclable heterogeneous catalysts also contributes to green molecular transformations researchgate.net.
Table 4: Green Transformation Approaches for this compound Synthesis/Reactions
| Transformation Type | Green Principle Applied | Specific Example/Mechanism | Advantages |
| Oxidative Coupling | Safer Solvents, Reduced Waste | CuBr/H₂O₂-mediated coupling in water thieme-connect.com. | High efficiency, low cost, avoids organic solvents thieme-connect.com. |
| Oxidative Coupling | Avoid Harmful Reagents/Metals | Electrochemical oxidative coupling of anilines researchgate.net. | Avoids metal reagents, relies on direct anodic oxidation researchgate.net. |
| General Synthesis | Catalysis, Recyclability | Use of recyclable heterogeneous catalysts researchgate.net. | Contributes to eco-friendly and sustainable synthesis researchgate.net. |
Q & A
Basic Research Questions
Q. What are the standard enzymatic methods for synthesizing 4,4’-Biphenyldiamine, and how is purity validated?
- Answer : The laccase-catalyzed synthesis of 4,4’-Biphenyldiamine from p-chloroaniline involves oxidative coupling under controlled conditions (pH, temperature). The reaction yields 37% product, purified via semi-preparative thin-layer chromatography (TLC). Purity is confirmed using HPLC retention times (4.637 min for the product vs. 13.077 min for p-chloroaniline) and structural validation through ¹H NMR and ¹³C NMR. Key NMR shifts include aromatic protons at 7.36 ppm (vs. 7.11 ppm in the substrate) and carbons at 131.9 ppm (C1/C1'), indicating chlorine elimination during dimerization .
Q. Which spectroscopic techniques are critical for characterizing Biphenyldiamine derivatives?
- Answer : Essential techniques include:
- ¹H/¹³C NMR : To assign aromatic protons (6.6–7.36 ppm) and carbons (e.g., 131.9 ppm for C1/C1' in 4,4’-Biphenyldiamine).
- HSQC/HMBC : For correlating proton-carbon couplings and resolving ambiguities in aromatic ring assignments.
- HPLC : To confirm purity via retention time analysis .
Q. How is the antioxidant activity of this compound derivatives evaluated experimentally?
- Answer : The Oxygen Radical Absorbance Capacity (ORAC) assay using pyrogallol red (PGR) is employed. AAPH-induced oxidation of PGR is monitored at 540 nm, with 30 µM 4,4’-Biphenyldiamine showing higher radical scavenging (vs. p-chloroaniline) due to enhanced resonance stability from biphenyl conjugation. Results are benchmarked against Trolox (30 µM) .
Advanced Research Questions
Q. How can researchers optimize the yield of 4,4’-Biphenyldiamine in laccase-catalyzed reactions?
- Answer : Yield optimization requires:
- Enzyme Immobilization : Stabilizing T. versicolor laccase to enhance reusability.
- Substrate Ratio : Testing molar excess of p-chloroaniline to favor dimerization.
- Reaction pH/Temperature : Adjusting to maximize enzyme activity (e.g., pH 7.4, 37°C).
Current yields (37%) suggest room for improvement via these parameters .
Q. Why does 4,4’-Biphenyldiamine exhibit higher antioxidant activity but lower antifungal efficacy compared to its precursor?
- Answer : Structural analysis reveals that biphenyl conjugation stabilizes radicals, enhancing antioxidant capacity (ORAC value: 4,4’-Biphenyldiamine > p-chloroaniline). However, antifungal activity against Botrytis cinerea remains low (IC₅₀ similar to substrate), likely due to reduced membrane permeability or target specificity. This dichotomy highlights the need for structure-activity relationship (SAR) studies .
Q. How should contradictions between NMR data and expected structural assignments be resolved?
- Answer : Discrepancies (e.g., unexpected downfield shifts in ¹³C NMR) are addressed via:
- 2D NMR (HSQC/HMBC) : To confirm carbon-proton connectivity and eliminate misassignments.
- Comparative Analysis : Benchmarking against known spectra of analogous compounds (e.g., biphenyl amines).
In 4,4’-Biphenyldiamine, HMBC confirmed C1/C1' coupling to aromatic protons, resolving chlorine elimination effects .
Q. What methodologies are recommended for designing this compound-based functional materials?
- Answer : For applications like organic solvent nanofiltration membranes (e.g., 6,6’-dihydroxy-2,2’-biphenyldiamine polymers):
- Monomer Design : Introduce hydroxyl groups for crosslinking.
- Interfacial Polymerization : To create ultrathin, microporous films.
- Performance Testing : Measure solvent flux and rejection rates (e.g., >90% dye rejection at 12 L m⁻² h⁻¹ bar⁻¹) .
Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound synthesis?
- Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed Protocols : Specify enzyme source (e.g., T. versicolor laccase), buffer conditions, and purification steps.
- Supporting Information : Include raw NMR data, HPLC chromatograms, and reaction optimization trials.
- Reference Standards : Use commercial p-chloroaniline for spectral comparison .
Q. What strategies validate the environmental safety of this compound derivatives?
- Answer : While not explicitly covered in academic studies, preliminary assessments should:
- Follow OECD Guidelines : Test biodegradability and aquatic toxicity.
- Monitor Byproducts : Analyze chlorine-containing intermediates (e.g., from p-chloroaniline coupling) using GC-MS.
- Reference Analogues : Compare with structurally similar compounds (e.g., 4,4’-diaminobiphenyl) for hazard profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
